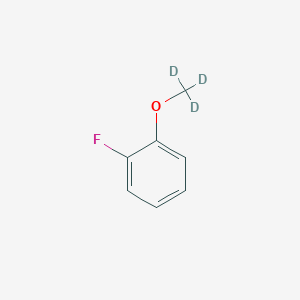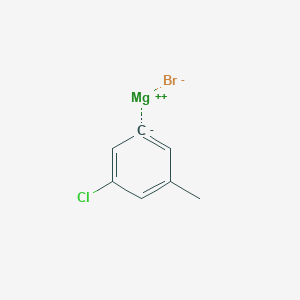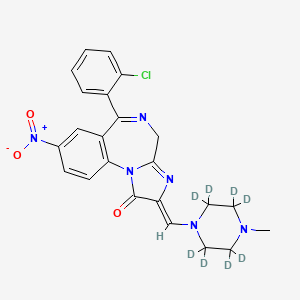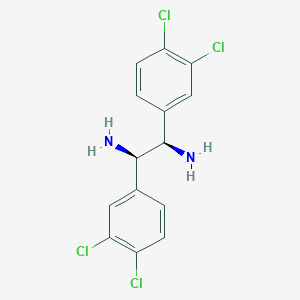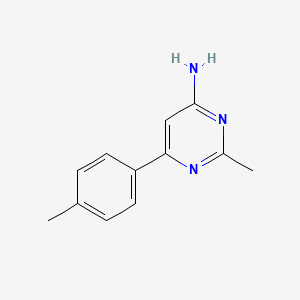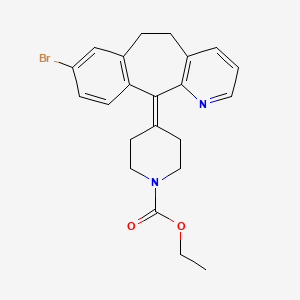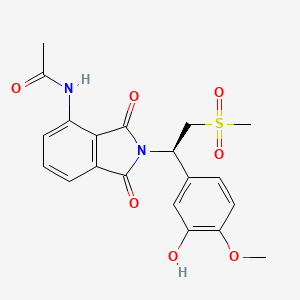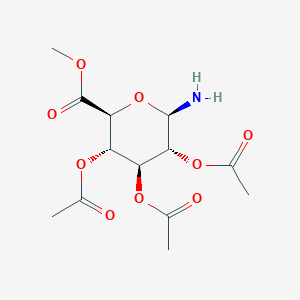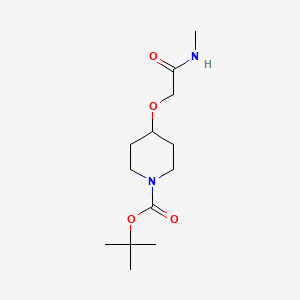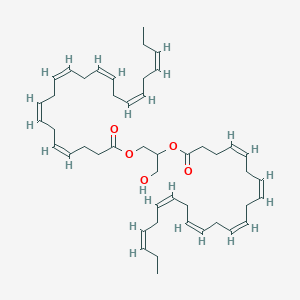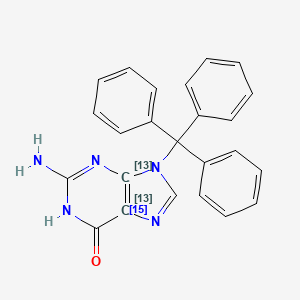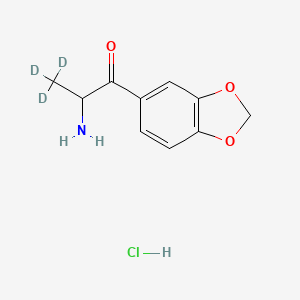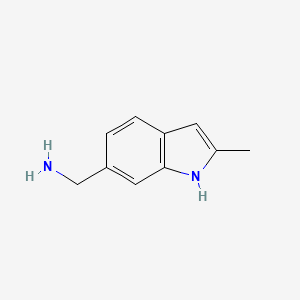
(2-Methyl-1H-indol-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1H-indol-6-yl)methanamine is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the 2-position and an amine group at the 6-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Methyl-1H-indol-6-yl)methanamine involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products. The reaction conditions often involve microwave irradiation to achieve short reaction times.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the Fischer indolisation–N-alkylation sequence. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1H-indol-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups.
Aplicaciones Científicas De Investigación
(2-Methyl-1H-indol-6-yl)methanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Methyl-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2-Methyl-1H-indol-6-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(2-methyl-1H-indol-6-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,6,11H2,1H3 |
Clave InChI |
XFDJTZHMJBBKHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


